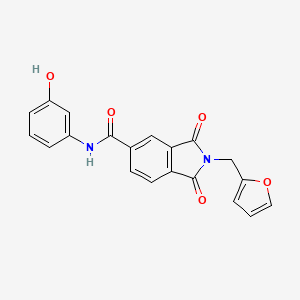![molecular formula C19H22N2O2 B5214385 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as EMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns. This may explain the anti-tumor and anti-inflammatory effects of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation in animal models of inflammation. In addition, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many future directions for research on 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. Another area of research is the identification of the specific genes and pathways that are affected by 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, more research is needed to determine the safety and efficacy of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
In conclusion, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic effects, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide and to determine its safety and efficacy in humans.
合成方法
The synthesis of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethylaminobenzoyl chloride with 4-morpholinoaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been used successfully by many researchers to obtain 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide with high purity and yield.
科学研究应用
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJADDETCMSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)



![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
